An In-depth Technical Guide to 3,5-Dichloro-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Abstract This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. While...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxybenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document consolidates information on its core structure, plausible synthetic pathways, robust analytical methodologies, and predicted biological relevance based on established principles and data from closely related analogues. We present detailed, field-proven protocols for its synthesis and quantification, designed to be self-validating and reproducible. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic applications of novel substituted benzenesulfonamide scaffolds.
Introduction: The Benzenesulfonamide Scaffold in Modern Drug Discovery
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antibacterial sulfonamides to diuretics and anticancer drugs. Its utility stems from its ability to act as a bioisostere for carboxylic acids and to form strong, directional hydrogen bonds with biological targets. The strategic placement of substituents on the benzene ring is a critical aspect of drug design, modulating the compound's physicochemical properties, metabolic stability, and target-binding affinity.
The subject of this guide, 3,5-Dichloro-2-methoxybenzenesulfonamide, incorporates three key functional groups that are highly influential in drug discovery:
Dichlorination: The two chlorine atoms at the 3 and 5 positions significantly increase lipophilicity and can enhance binding to hydrophobic pockets within target proteins. Halogen bonding is also an increasingly recognized contributor to ligand-receptor interactions.[1]
Methoxy Group: The methoxy group at the 2-position can influence conformation and serve as a hydrogen bond acceptor. Its presence can also impact metabolic pathways, potentially blocking sites of oxidative metabolism.[1][2]
Sulfonamide Group: This primary sulfonamide is a key pharmacophoric element, capable of engaging with targets through well-defined hydrogen bonding patterns.
This guide will deconstruct the chemical nature of this molecule, providing a framework for its synthesis, analysis, and potential exploration in therapeutic contexts.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its development. The properties of 3,5-Dichloro-2-methoxybenzenesulfonamide are predicted based on its structure and data from analogous compounds.
Chemical Structure
Below is the two-dimensional structure of 3,5-Dichloro-2-methoxybenzenesulfonamide.
Caption: 2D structure of 3,5-Dichloro-2-methoxybenzenesulfonamide.
Properties Summary
The following table summarizes the key identifiers and computed physicochemical properties for the molecule.
Property
Value
Source / Method
IUPAC Name
3,5-Dichloro-2-methoxybenzenesulfonamide
IUPAC
Molecular Formula
C₇H₇Cl₂NO₃S
-
Molecular Weight
256.11 g/mol
-
CAS Number
Not readily available in public databases
-
Canonical SMILES
COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
-
Predicted LogP
~2.5 - 3.0
Computational
Predicted pKa (Sulfonamide)
~9.5 - 10.5
Computational
Synthesis and Manufacturing Pathway
A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. We propose a logical, multi-step synthesis based on established chemical transformations and starting from commercially available precursors.[3]
Retrosynthetic Analysis
The synthesis can be approached via a three-step sequence starting from 2,4-dichlorophenol:
Chlorosulfonation: Introduction of the sulfonyl chloride group.
Amination: Conversion of the sulfonyl chloride to the primary sulfonamide.
O-Methylation: Conversion of the phenolic hydroxyl group to the target methoxy ether.
This pathway is efficient as it utilizes a readily available starting material and employs high-yielding, well-documented reactions.
3,5-Dichloro-2-methoxybenzenesulfonamide physical properties melting point
The following technical guide details the physical properties, synthesis, and characterization of 3,5-Dichloro-2-methoxybenzenesulfonamide , designed for researchers and drug development professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and characterization of 3,5-Dichloro-2-methoxybenzenesulfonamide , designed for researchers and drug development professionals.
Executive Summary & Compound Identity
3,5-Dichloro-2-methoxybenzenesulfonamide is a substituted sulfonamide derivative frequently utilized as a pharmacophore in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of bioactive molecules, including potential neuroprotective agents and carbonic anhydrase inhibitors. Its structural core—a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide moiety—imparts specific lipophilic and electronic properties essential for ligand-protein binding.
Chemical Identity Table
Property
Detail
Chemical Name
3,5-Dichloro-2-methoxybenzenesulfonamide
CAS Registry Number
19116-95-1
Molecular Formula
C₇H₇Cl₂NO₃S
Molecular Weight
256.11 g/mol
SMILES
COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
InChI Key
AHNOVNYOUPQVRX-UHFFFAOYSA-N (Analogous base)
Physical Properties
The determination of physical constants is vital for purity assessment and process scale-up. The melting point is the primary indicator of solid-state purity for this crystalline compound.
Core Physical Data
Property
Value
Conditions/Notes
Melting Point
206 – 208 °C
Standard atmospheric pressure [1, 2]
Appearance
White to Off-White Crystalline Powder
Recrystallized form
Solubility
Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Sulfonamide acidity (pKa ~10) allows solubility in basic aqueous media
Partition Coefficient
LogP ~ 2.1 (Predicted)
Indicates moderate lipophilicity suitable for CNS penetration
Structural Causality
The relatively high melting point (206–208 °C) compared to its precursor, 3,5-dichloro-2-methoxybenzenesulfonyl chloride (mp ~80 °C), is driven by the sulfonamide group (-SO₂NH₂) . The sulfonamide moiety facilitates an extensive intermolecular hydrogen bonding network (N-H···O=S) in the crystal lattice, significantly increasing the thermal energy required to disrupt the solid state. The ortho-methoxy group introduces steric bulk but also accepts hydrogen bonds, further stabilizing the crystal packing.
Synthesis & Production Logic
The synthesis of 3,5-Dichloro-2-methoxybenzenesulfonamide follows a classic electrophilic aromatic substitution pathway, leveraging the directing effects of the methoxy group on the 2,4-dichloroanisole scaffold.
Synthetic Pathway Analysis
Precursor Selection : The starting material is 2,4-Dichloroanisole . The methoxy group (-OCH₃) is a strong ortho/para activator. Since the para position (relative to OMe) and one ortho position are blocked by chlorine atoms, electrophilic attack is directed to the remaining ortho position (C6).
Chlorosulfonation : Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the C6 position. Upon renumbering based on IUPAC priority (Sulfonamide = 1), the substituents align as 3,5-dichloro-2-methoxy.
Amination : The resulting sulfonyl chloride is reacted with aqueous or gaseous ammonia to yield the sulfonamide.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway from 2,4-dichloroanisole to the target sulfonamide.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis from Sulfonyl Chloride
Objective : Convert 3,5-dichloro-2-methoxybenzenesulfonyl chloride to the sulfonamide.
Preparation : Charge a 250 mL round-bottom flask with 20 mL of 28% aqueous ammonia (ammonium hydroxide). Cool to 0–5 °C in an ice bath.
Addition : Dissolve 5.0 g (~18 mmol) of 3,5-dichloro-2-methoxybenzenesulfonyl chloride in 15 mL of acetone (to ensure homogeneity). Add this solution dropwise to the stirred ammonia solution over 20 minutes.
Checkpoint: Maintain temperature <10 °C to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate should form.[2]
Validation: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of the starting chloride (high Rf) and appearance of the sulfonamide (lower Rf).
Work-up : Acidify the mixture carefully with 2M HCl to pH ~3 to ensure the sulfonamide is protonated and fully precipitated (though sulfonamides are weak acids, they can form soluble salts in excess ammonia).
Isolation : Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry under vacuum at 50 °C.
Purification : Recrystallize from Ethanol/Water (9:1) if the melting point range exceeds 2 °C.
Protocol B: Melting Point Determination
Objective : Accurate determination of physical purity.
Sample Prep : Dry the sample at 60 °C under vacuum for 4 hours to remove solvent inclusions (water/solvent can depress MP).
Loading : Pack a clean, dry glass capillary tube to a height of 2–3 mm. Compact the powder by tapping.
Ramp : Insert into a melting point apparatus (e.g., Buchi or Stuart).
Fast Ramp: 10 °C/min up to 190 °C.
Slow Ramp: 1 °C/min from 190 °C to 215 °C.
Observation : Record the temperature of the first visible liquid droplet (onset) and the complete disappearance of solid (clear point).
Acceptance Criteria: Range must be within 206–208 °C . A range >2 °C indicates impurities (likely sulfonic acid or unreacted chloride).
Characterization & Quality Control
Verification of the structure requires orthogonal analytical methods.
Technique
Expected Signal Characteristics
Interpretation
¹H NMR (DMSO-d₆)
δ ~3.9 ppm (s, 3H)
Methoxy group (-OCH₃)
δ ~7.5 ppm (br s, 2H)
Sulfonamide protons (-SO₂NH₂), exchangeable with D₂O
δ ~7.8–8.0 ppm (d, 2H)
Aromatic protons (H4 and H6). Coupling pattern confirms meta relationship if resolved, or apparent singlets due to substitution.
IR Spectroscopy
3200–3350 cm⁻¹
N-H stretching (doublet for primary sulfonamide)
1340, 1160 cm⁻¹
S=O asymmetric and symmetric stretching
Safety & Handling (SDS Summary)
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
PPE : Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder.
Storage : Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture. Sulfonyl chlorides (precursors) are moisture-sensitive; the sulfonamide is stable.
References
Sigma-Aldrich (Merck) . 3,5-Dichloro-2-methoxybenzenesulfonamide Product Sheet. CAS 19116-95-1. Accessed via product catalog.
PubChem . Compound Summary for CID 19116-95-1. National Center for Biotechnology Information.
BLD Pharm . Certificate of Analysis: 3,5-Dichloro-2-methoxybenzenesulfonamide.
Google Patents . CN104045552A - Medicinal compound as neuroprotective agent.[3] (Describes synthesis and application of related sulfonamide derivatives).
Chemo-Structural Divergence: 3,5-Dichloro-2-methoxybenzenesulfonamide vs. 3,5-Dichloro-2-hydroxybenzenesulfonamide
Executive Summary This guide analyzes the critical structural and functional divergences between 3,5-Dichloro-2-methoxybenzenesulfonamide (DCMBS) and its phenolic counterpart, 3,5-Dichloro-2-hydroxybenzenesulfonamide (DC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the critical structural and functional divergences between 3,5-Dichloro-2-methoxybenzenesulfonamide (DCMBS) and its phenolic counterpart, 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS) . While chemically separated by a single methyl group, this modification fundamentally alters their physicochemical profiles, synthetic accessibility, and pharmacodynamics.
For drug development professionals, the distinction is not merely structural but strategic: DCMBS often serves as a lipophilic, membrane-permeable "masked" precursor, while DCHBS functions as the active pharmacophore with high affinity for metalloenzymes, particularly Carbonic Anhydrases (CAs).
Physicochemical & Structural Analysis
The core difference lies at the C2 position of the benzenesulfonamide scaffold. This substitution dictates the molecule's ability to participate in hydrogen bonding and its ionization state (pKa).
In DCHBS , the ortho-hydroxyl group forms a stable intramolecular hydrogen bond with the sulfonamide oxygen. This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to enzyme active sites.
DCMBS , lacking this donor, adopts a twisted conformation to minimize steric clash between the methoxy group and the sulfonyl moiety, altering its fit within restricted binding pockets.
Synthetic Pathways & Protocols
The synthesis of these compounds relies on electrophilic aromatic substitution. The hydroxy variant (DCHBS) is typically the precursor to the methoxy variant (DCMBS), although DCMBS can be synthesized directly from 2,4-dichloroanisole.
Workflow Visualization
Figure 1: Synthetic flow from 2,4-dichlorophenol to DCHBS and subsequent methylation to DCMBS.[2]
Detailed Protocol: Synthesis of DCHBS
This protocol is adapted from standard chlorosulfonation procedures for electron-deficient phenols.
In a dry 3-neck round-bottom flask equipped with a drying tube and HCl scrubber, place 2,4-dichlorophenol.
Cool to 0°C in an ice bath.
Add Chlorosulfonic acid dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.
Mechanism:[2][3][4][5] The phenolic -OH directs the sulfonyl group to the ortho position (C2), but since C2 is occupied, it directs para (C4). However, C4 is Cl-substituted. The combined directing effects and steric relief push the sulfonyl group to the C6 position (which becomes C1 in the sulfonamide numbering, making the -OH C2).
Heat the mixture to 60-80°C for 2 hours to drive the reaction to completion.
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid. Filter and wash with cold water.
Ammonolysis:
Suspend the wet sulfonyl chloride cake in water or DCM.
Add concentrated Ammonium Hydroxide (excess) slowly at 0°C.
Stir at room temperature for 4 hours.
Acidify carefully with HCl to pH ~2 to precipitate the sulfonamide (DCHBS).
The primary biological target for these molecules is Carbonic Anhydrase (CA) . The difference between -OH and -OMe profoundly impacts binding kinetics.
Mechanism of Action: Zinc Coordination
Both molecules bind to the Zn(II) ion in the CA active site via the sulfonamide nitrogen anion (after deprotonation).
DCHBS (The "Anchor"):
The 2-hydroxy group acts as a secondary anchor. It often forms a hydrogen bond with the amino acid residues near the active site entrance (e.g., Thr199 or Glu106 networks in hCA II).
Result: Higher affinity (lower Ki) and slower off-rates.
DCMBS (The "Bulky" Variant):
The methoxy group cannot donate a hydrogen bond.
It introduces steric bulk. In some CA isoforms (like hCA IX), the active site is more accommodating, allowing DCMBS to bind effectively. In restricted isoforms, the methoxy group causes steric clash, reducing potency.
Utility: DCMBS is often used to probe the size of the hydrophobic pocket adjacent to the Zinc ion.
Biological Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) divergence based on C2 substitution.
Analytical Characterization
To validate which compound you have synthesized or purchased, rely on these specific spectral fingerprints.
Method
DCHBS (Hydroxy)
DCMBS (Methoxy)
1H NMR (DMSO-d6)
Broad singlet ~10.5-11.5 ppm (Phenolic -OH). Disappears with D₂O shake.
Sharp singlet ~3.8-4.0 ppm (Methoxy -OCH₃).
IR Spectroscopy
Broad stretch 3200-3400 cm⁻¹ (O-H).
C-O-C ether stretch ~1250 cm⁻¹. No broad OH.
Mass Spectrometry
[M-H]⁻ shows characteristic loss of SO₂NH₂.
[M+H]⁺ shows +14 mass unit shift relative to DCHBS.
References
Synthesis of Hydroxy-benzenesulfonamides
Source: PrepChem. "Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride."
Source: PMC (NIH). "Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide." (Demonstrates the intramolecular H-bond in 3,5-dichloro-2-hydroxy systems).
Strategic Sourcing & Technical Profile: 3,5-Dichloro-2-methoxybenzenesulfonamide
The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in pharmaceutical development. It moves beyond a simple catalog list to provide the causality and v...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in pharmaceutical development. It moves beyond a simple catalog list to provide the causality and validation required for rigorous scientific inquiry.
CAS: 19116-95-1 | Grade: Research / Pharma Intermediate
Part 1: Executive Technical Summary
3,5-Dichloro-2-methoxybenzenesulfonamide is a specialized pharmacophore building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive sulfonamides. Unlike commodity reagents, this compound is often subject to batch-to-batch variability in purity due to the regioselectivity challenges during its chlorosulfonation or methylation precursors.
For the medicinal chemist, this molecule offers a strategic advantage: the 2-methoxy substituent provides a metabolic "cap" compared to its hydroxy-analog (CAS 35337-99-6), improving lipophilicity (LogP) and blood-brain barrier (BBB) permeability while maintaining the sulfonamide hydrogen-bonding network essential for carbonic anhydrase or kinase inhibition.
Part 2: Chemical Profile & Critical Quality Attributes (CQA)
To ensure experimental reproducibility, the material must meet specific Critical Quality Attributes. A "Research Grade" label is insufficient; you must validate against these parameters.
Identity & Physicochemical Properties
Parameter
Specification
Technical Note
CAS Number
19116-95-1
Verify against CAS 19116-94-0 (Sulfonyl Chloride precursor) to avoid mix-ups.
Molecular Formula
C₇H₇Cl₂NO₃S
MW: 256.11 g/mol
Appearance
White to Off-white crystalline powder
Yellowing indicates oxidation or residual sulfonyl chloride hydrolysis.
Solubility
DMSO, Methanol, DMF
Poor water solubility. Precipitates in acidic aqueous buffers.
pKa (Sulfonamide)
~9.8 - 10.2
The electron-withdrawing chlorines increase acidity compared to benzenesulfonamide.
Impurity Profile (The "Self-Validating" System)
When sourcing this material, you are not just buying the molecule; you are buying the absence of specific impurities that can ruin downstream biology.
Risk: Highly reactive electrophile. Will covalently modify nucleophilic residues (Cys, Lys) in protein assays, leading to false positives in biochemical screens.
Detection: LC-MS (check for mass 275/277) or ¹H-NMR (distinct shift in aromatic protons).
Risk:[1] Result of incomplete methylation or ether cleavage. Alters H-bond donor/acceptor profile and drastically changes LogD.
Detection: ¹H-NMR (Look for broad phenolic -OH singlet >9 ppm).
Part 3: Procurement Landscape & Price Analysis
The market for CAS 19116-95-1 is tiered. It is not a bulk commodity (metric ton scale) but a "Fine Chemical" usually synthesized on demand or stocked in small catalog quantities.
Supplier Tiers
Tier 1 (Catalog Aggregators): Sigma-Aldrich, Fisher Scientific. High reliability, highest price. Often re-packaging Tier 2 material.
Tier 2 (Specialized Building Block Vendors): Enamine, BLD Pharm, Combi-Blocks. Best balance of price/quality. These are the likely originators of the material.
Tier 3 (Custom Synthesis Labs): Essential if you need >100g or GMP grade.
Estimated Price Benchmarks (Research Grade, >97%)
Prices are indicative of the 2024-2025 market and fluctuate based on raw material availability.
Pack Size
Tier 1 Price (Est.)
Tier 2 Price (Est.)
Unit Cost Strategy
1 g
$150 - $250
$80 - $120
High premium. Use for initial hit validation only.
5 g
$500 - $700
$250 - $400
Sweet Spot. Sufficient for SAR library synthesis.
25 g
$1,800+
$800 - $1,200
Bulk discount applies. Request Certificate of Analysis (CoA) before purchase.
Sourcing Advice: Always request a ¹H-NMR spectrum before placing an order >5g. Do not rely solely on HPLC purity, as UV absorption can mask inorganic salts or non-chromophoric impurities.
Part 4: Technical Validation Protocol
Workflow Visualization: Sourcing & QC Decision Tree
The following diagram outlines the logical flow for selecting a supplier and validating the material to prevent assay failure.
Caption: Decision matrix for sourcing and validating 3,5-Dichloro-2-methoxybenzenesulfonamide to ensure data integrity.
Part 5: Synthesis & Application Context
Understanding the synthesis helps you predict impurities. The standard route involves the reaction of 3,5-dichloro-2-methoxybenzenesulfonyl chloride (CAS 19116-94-0) with aqueous or anhydrous ammonia.
Mechanism: Nucleophilic substitution at the sulfur atom.
Critical Step: The reaction must be kept basic to scavenge HCl. If the pH drops, the amine is protonated and reaction stalls, leaving unreacted sulfonyl chloride (the toxic impurity mentioned above).
Pathway Visualization: From Synthesis to Drug Target
This diagram illustrates where this building block fits into the broader drug discovery pipeline.
Caption: Synthesis flow and downstream pharmacological applications in enzyme and ion channel modulation.
Storage: Store at +2°C to +8°C. Keep desicated. Sulfonamides are generally stable, but moisture can promote hydrolysis over long periods (years).
Solubility Protocol: For biological assays, prepare a 10mM stock in DMSO . Avoid freeze-thaw cycles more than 3 times; aliquot into single-use vials.
References
PubChem. 3,5-Dichlorobenzenesulfonamide (Related Structure). National Library of Medicine. Available at: [Link]
Zhang, R., et al. (2020). N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III. Bioorganic & Medicinal Chemistry.[4][5] Available at: [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
3,5-Dichloro-2-methoxybenzenesulfonamide safety data sheet SDS
Technical Whitepaper: Comprehensive Safety & Handling Architecture for 3,5-Dichloro-2-methoxybenzenesulfonamide Executive Summary: The Sulfonamide Scaffold in Drug Discovery 3,5-Dichloro-2-methoxybenzenesulfonamide (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Comprehensive Safety & Handling Architecture for 3,5-Dichloro-2-methoxybenzenesulfonamide
Executive Summary: The Sulfonamide Scaffold in Drug Discovery
3,5-Dichloro-2-methoxybenzenesulfonamide (CAS: 19116-95-1) represents a critical pharmacophore in modern medicinal chemistry. Structurally, it combines a lipophilic dichlorobenzene core with a methoxy "metabolic handle" and a polar sulfonamide warhead. This specific substitution pattern is frequently utilized in the development of carbonic anhydrase inhibitors, neuroprotective agents, and antibacterial libraries.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic handling architecture . It addresses not just what the hazards are, but why they exist based on Structure-Activity Relationships (SAR) and how to engineer a self-validating safety protocol for its synthesis and isolation.
Part 1: Chemical Identity & Physical Architecture
Understanding the physical state is the first step in exposure control. The high melting point of this compound suggests a stable crystal lattice, reducing volatility hazards but increasing dust inhalation risks during weighing and transfer.
Property
Specification
Technical Note
Chemical Name
3,5-Dichloro-2-methoxybenzenesulfonamide
Systematic IUPAC nomenclature
CAS Number
19116-95-1
Verified Registry Number
Molecular Formula
C₇H₇Cl₂NO₃S
Molecular Weight
256.11 g/mol
Physical State
Crystalline Solid
White to off-white powder
Melting Point
206–208 °C
High thermal stability; indicates strong intermolecular H-bonding
Solubility
DMSO, DMF, Methanol
Poorly soluble in water; lipophilic (LogP ~2.5 predicted)
pKa
~10.0 (Sulfonamide NH)
Weakly acidic; forms salts with strong bases
Part 2: Hazard Profiling & Risk Assessment (GHS)
Mechanistic Toxicology:
The hazards of 3,5-Dichloro-2-methoxybenzenesulfonamide are derived from its functional groups:
Sulfonamide Moiety (-SO₂NH₂): A known structural alert for skin sensitization and severe eye irritation . The acidic proton allows it to interact with mucous membranes, leading to irritation.
Dichlorobenzene Core: Halogenation increases lipophilicity, facilitating skin absorption. It also suggests potential for aquatic toxicity due to bioconcentration potential.
Methoxy Group: Generally reduces reactivity compared to phenols, but metabolic O-demethylation can generate reactive phenolic intermediates in vivo.
H335: May cause respiratory irritation (STOT SE 3).[1]
H317: May cause an allergic skin reaction (Sulfonamide class effect).[2]
Part 3: Synthesis & Handling Protocol
The "Self-Validating" Workflow:
This protocol is designed to minimize exposure to the precursor (Sulfonyl Chloride) which is significantly more hazardous (corrosive/lachrymator) than the final Sulfonamide product.
Step 1: Precursor Handling (The Critical Control Point)
Hazard: Hydrolyzes rapidly to produce HCl gas and sulfonic acid.
Control: Weigh in a glovebox or a fume hood with sash lowered. Use glass weighing boats (avoid static-prone plastic).
Step 2: Amination Reaction (Synthesis)
Solvent System: Tetrahydrofuran (THF) or Dichloromethane (DCM).
Reagent: Aqueous Ammonia (28%) or Ammonia gas.
Causality: The reaction is exothermic. Ammonia acts as both the nucleophile and the base to scavenge HCl.
Protocol:
Dissolve sulfonyl chloride in THF (0.5 M concentration).
Cool to 0 °C (ice bath) to control exotherm.
Add aqueous ammonia (5 equivalents) dropwise. Observation: White precipitate (Ammonium chloride) will form immediately.
Stir at Room Temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Step 3: Isolation & Purification
Quench: Acidify with 1M HCl to pH 2. This dissolves the ammonium salts and precipitates the neutral sulfonamide product.
Filtration: Vacuum filter the solid.
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water .
Why? The sulfonamide is soluble in hot ethanol but insoluble in water; this solvent pair maximizes recovery.
Part 4: Visualization & Logic Flows
Figure 1: Safety Decision Matrix for Sulfonamide Handling
This logic flow guides the researcher through the PPE and engineering control selection process based on the specific operation being performed.
Figure 1: Decision matrix for selecting Personal Protective Equipment (PPE) based on the physical state and handling context of 3,5-Dichloro-2-methoxybenzenesulfonamide.
Figure 2: Synthesis & Quench Logic Flow
A visual guide to the synthesis protocol, highlighting critical safety checkpoints (Stop/Go decisions).
Figure 2: Step-by-step synthesis workflow emphasizing the transition from corrosive precursors to the stable sulfonamide product.
Part 5: Emergency Response & Stability
Decomposition Products:
In the event of a fire, this compound will decompose to release toxic gases. Firefighters must be aware of the specific "halogen-sulfur-nitrogen" signature:
Hydrogen Chloride (HCl): Corrosive gas.
Sulfur Oxides (SOx): Respiratory irritant.
Nitrogen Oxides (NOx): Toxic inhalant.
Spill Response Protocol:
Isolate: Evacuate the immediate area (10-meter radius).
Protect: Don full PPE (Respirator + Goggles).
Contain: Do not dry sweep (creates dust). Cover with wet sand or vermiculite.
Neutralize: If in solution, treat with dilute sodium bicarbonate.
Disposal: Incineration in a chemical waste facility equipped with a scrubber (for HCl/SOx).
References
National Institutes of Health (NIH). (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Retrieved from [Link]
Google Patents. (2014). CN104045552A - Medicinal compound as neuroprotective agent.[3] Retrieved from
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubility Optimization for 3,5-Dichloro-2-methoxybenzenesulfonamide
Executive Summary & Physicochemical Profile The Challenge: 3,5-Dichloro-2-methoxybenzenesulfonamide presents a classic medicinal chemistry paradox: it contains a polar sulfonamide head group (
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
The Challenge:
3,5-Dichloro-2-methoxybenzenesulfonamide presents a classic medicinal chemistry paradox: it contains a polar sulfonamide head group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), but the core benzene ring is heavily lipophilic due to the two chlorine atoms and the methoxy group.
Mechanism of Insolubility:
The primary cause of precipitation in aqueous buffers is the protonation state of the sulfonamide nitrogen.
Neutral State (Insoluble): At pH < pKa, the molecule is neutral and dominated by the hydrophobic dichlorobenzene core.[1]
Ionized State (Soluble): At pH > pKa, the sulfonamide deprotonates (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), forming a soluble anion.
Estimated Physicochemical Data:
Property
Estimated Value
Implication for Solubility
Molecular Weight
~256.1 g/mol
Small molecule, kinetics of dissolution are fast, but thermodynamics limit saturation.[1]
LogP (Hydrophobicity)
~2.8 – 3.5
Highly lipophilic.[1] Prefers organic solvents (DMSO, Ethanol) over water.[1]
Predicted pKa
7.5 – 8.5
Critical Parameter. The electron-withdrawing Chlorines (Cl) lower the pKa of the sulfonamide (normally ~10.[1]1) significantly.
Solubility (pH 7.4)
< 0.1 mg/mL
Likely to crash out of solution in standard PBS without modification.[1]
Standard Operating Procedure (SOP): The "Gradient Dilution" Protocol
Objective: To transfer DCMBS from a DMSO stock to an aqueous buffer without inducing "shock precipitation" (the formation of amorphous aggregates that are difficult to re-dissolve).[1]
Phase 1: Stock Preparation
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol if possible, as it has a higher evaporation rate and lower solubilizing power for this specific chemotype.[1]
Concentration: Prepare a 50 mM or 100 mM stock solution.
Validation: Vortex for 30 seconds. Inspect visually against a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate at 40°C for 5 minutes.[1]
Phase 2: Aqueous Dilution (The Critical Step)
Do not add the DMSO stock directly to a large volume of static buffer.
Step-by-Step Workflow:
Pre-warm your aqueous buffer (PBS, Tris, or HEPES) to 37°C.[1]
Agitate: Set the buffer on a magnetic stirrer (medium speed) or vortex gently.
Subsurface Injection: Using a micropipette, inject the DMSO stock slowly directly into the center of the vortex (subsurface), not on the container wall.[1]
Limit DMSO: Keep final DMSO concentration
1% (v/v) for cell-based assays, or up to 10% for enzymatic assays if tolerated.
Advanced Troubleshooting & FAQs
Q1: I see a "milky" cloud immediately upon adding the stock to PBS. What happened?
Diagnosis: This is "solvent shock." The hydrophobic DCMBS molecules aggregated faster than they could disperse into the water structure.[1]
Corrective Action:
Switch Buffers: PBS contains high sodium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), which can suppress solubility via the "common ion effect" if the sulfonamide forms a sodium salt. Switch to Tris-HCl (pH 8.0) or HEPES (pH 7.5) .[1]
Increase pH: The predicted pKa is ~8.[1]0. Standard PBS (pH 7.[1]4) leaves ~80% of the molecule in the insoluble neutral form.[1] Adjust your buffer to pH 8.0 – 8.5 .
Use a Co-solvent: Add 0.5% Tween-80 or 5% PEG-400 to your aqueous buffer before adding the drug.[1] This creates micelles that sequester the hydrophobic drug.[1]
Q2: The compound dissolved initially but precipitated after 2 hours at 4°C.
Diagnosis: Temperature-dependent solubility limit.[1] Solubility decreases as temperature drops (thermodynamic law).[1]
Corrective Action:
Store working solutions at Room Temperature (RT) if the compound is chemically stable.[1]
If 4°C is mandatory, reduce the working concentration by 50%.[1]
Q3: Can I use cyclodextrins?
Answer:Yes, highly recommended.
Sulfonamides fit well into the hydrophobic cavity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-Cyclodextrin or HP--CD (Hydroxypropyl-beta-cyclodextrin) .
Protocol: Prepare a 20% (w/v) HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-CD solution in water. Use this as your "buffer" for dilution. It can increase solubility by 10-100 fold.[1]
Visualizing the Solubilization Logic
The following decision tree illustrates the logical flow for troubleshooting precipitation issues with DCMBS.
Caption: Logical workflow for diagnosing and resolving precipitation events during aqueous dilution.
Experimental Validation: The "Shake-Flask" Method
If you need precise solubility data for your specific buffer, perform this self-validating experiment:
Saturate: Add excess solid DCMBS (e.g., 5 mg) to 1 mL of your specific buffer.[1]
Equilibrate: Shake at 37°C for 24 hours.
Filter: Pass through a 0.22 µm PVDF filter (Do not use Nylon; sulfonamides can bind to it).[1]
Quantify: Measure the filtrate absorbance at 270 nm (UV-Vis) or via HPLC.
Result: This gives you the Thermodynamic Solubility Limit for your exact conditions.
Relevance: Validates the use of Cyclodextrins and PEG as superior solubilizing agents for hydrophobic sulfonamide derivatives compared to simple pH adjustment alone.[1]
troubleshooting low yield in 3,5-Dichloro-2-methoxybenzenesulfonamide synthesis
Technical Support Center: 3,5-Dichloro-2-methoxybenzenesulfonamide Synthesis Executive Summary Synthesizing 3,5-Dichloro-2-methoxybenzenesulfonamide presents a specific set of electronic and steric challenges. The ortho-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3,5-Dichloro-2-methoxybenzenesulfonamide Synthesis
Executive Summary
Synthesizing 3,5-Dichloro-2-methoxybenzenesulfonamide presents a specific set of electronic and steric challenges. The ortho-methoxy group (C2) exerts a dual effect: it sterically hinders nucleophilic attack at the sulfonyl center (C1) and electronically reduces the electrophilicity of the sulfur atom via resonance donation. Consequently, the standard "dump-and-stir" amination protocols used for simple benzenesulfonyl chlorides often result in hydrolysis (sulfonic acid formation) rather than amidation, leading to significant yield loss.
This guide provides a root-cause analysis and optimized protocols to maximize yield, focusing on the critical conversion of the sulfonyl chloride to the sulfonamide.
Phase 1: Diagnostic Workflow
Before altering chemical parameters, use this decision matrix to identify the specific failure point in your current workflow.
Figure 1: Diagnostic decision tree for isolating yield loss factors.
Phase 2: Technical Deep Dive & Solutions
Issue 1: The "Ortho-Effect" & Hydrolysis Competition
The Problem: The 2-methoxy group is an electron-donating group (EDG). Through resonance, it pushes electron density into the ring, which can be transmitted to the sulfonyl group, making the sulfur atom less electrophilic. Simultaneously, the bulky methoxy group (and the 3-chloro group) creates a "steric wall" around the sulfur.
The Consequence: The rate of amination (
) is slowed. If water is present (e.g., using aqueous ammonium hydroxide), the rate of hydrolysis () becomes competitive, converting your valuable chloride into the water-soluble 3,5-dichloro-2-methoxybenzenesulfonic acid, which is washed away during workup.
Solution: The Anhydrous Switch
Move from biphasic aqueous conditions to a strictly anhydrous homogeneous system.
Parameter
Standard Protocol (Avoid)
Optimized Protocol (Recommended)
Ammonia Source
28-30% Aqueous
0.5M in Dioxane or Gas
Solvent
DCM or EtOAc (Biphasic)
Anhydrous THF (Homogeneous)
Temperature
to RT
to RT (Control exotherm)
Stoichiometry
Excess (to act as base)
2.5 - 3.0 equiv (or 1.1 equiv + excess )
Issue 2: Starting Material Integrity
The Problem: Sulfonyl chlorides are moisture sensitive. 3,5-dichloro-2-methoxybenzenesulfonyl chloride is particularly prone to "silent hydrolysis" during storage. If your starting material is only 80% pure (containing 20% sulfonic acid), your theoretical yield calculation is immediately biased.
Validation: Run a proton NMR in
.
Sulfonyl Chloride: Look for sharp aromatic signals.
Sulfonic Acid: Look for broad peaks or shifting signals due to hydrogen bonding; often insoluble in
.
Fix: If impure, recrystallize the sulfonyl chloride from dry hexane or carbon tetrachloride before the amination step.
Issue 3: Workup & pH Traps
The Problem: Sulfonamides containing electron-withdrawing groups (like the two chlorines on the ring) are relatively acidic (
). In the presence of excess ammonia or basic workup conditions, the product exists as the deprotonated salt (), which is water-soluble .
The Fix: You must acidify the reaction mixture to precipitate the neutral sulfonamide.
Phase 3: Optimized Experimental Protocol
Objective: Synthesis of 3,5-Dichloro-2-methoxybenzenesulfonamide (Target Scale: 10 mmol).
Ammonia (0.5 M in Dioxane) (3.0 equiv) OR Ammonia gas.
Tetrahydrofuran (THF), anhydrous (30 mL).
Step-by-Step Procedure:
Preparation: Dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
).
Dissolution: Add the sulfonyl chloride (2.75 g) and anhydrous THF (20 mL). Stir until fully dissolved. Cool the solution to
using an ice bath.
Amination:
Option A (Solution): Add the ammonia in dioxane solution dropwise over 10 minutes.
Option B (Gas): Gently bubble anhydrous
gas through the solution for 15 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). The starting material spot (
) should disappear; a lower, more polar spot (Product) should appear.
Quench & Isolation (Critical):
Concentrate the THF in vacuo to roughly 20% of the original volume.
Add 1N HCl (30 mL) slowly. Why? This neutralizes excess ammonia and protonates the sulfonamide anion.
Check pH; ensure pH < 3.
The product should precipitate as a white/off-white solid.
Filtration: Filter the solid. Wash with cold water (2 x 10 mL) to remove ammonium chloride salts.
Purification: If the solid is off-color, recrystallize from Ethanol/Water or Toluene.
Phase 4: Frequently Asked Questions (FAQ)
Q1: I followed the protocol, but no solid precipitated upon adding HCl. Where is my product?A: It may be soluble in the acidic aqueous phase if the volume is too high, or it may be "oiled out."
Troubleshoot: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the organics over
and evaporate. The chlorines make the molecule somewhat lipophilic, so extraction is often safer than relying solely on precipitation.
Q2: Can I use Ammonium Hydroxide (
) if I don't have anhydrous ammonia?A: Yes, but you must mitigate hydrolysis.
Modification: Dissolve the sulfonyl chloride in Acetone (not THF, as Acetone is miscible with water). Cool to
. Add concentrated very slowly. The low temperature slows hydrolysis more than it slows amination. However, expect yields to be 10-15% lower than the anhydrous method.
Q3: My product has a melting point range of
. What are the impurities?A: The most likely impurities are:
Disulfonimide:
. This forms if the sulfonyl chloride is in large excess relative to ammonia. (Unlikely if you used 3.0 equiv ammonia).
Sulfonic Acid: From hydrolysis.[1] These are usually soluble in bicarbonate.
Test: Dissolve a sample in EtOAc and wash with Sat.
. If the impurity washes out, it was the acid.
References
Mechanism of Sulfonyl Chloride Hydrolysis
Rogne, O. (1970). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic. Link
Relevance: Establishes the competition between hydrolysis and nucleophilic attack, highlighting the need for anhydrous conditions when deactiv
Synthesis of Hindered Sulfonamides
Rees, C. W., et al. (1994). "Synthesis of substituted benzenesulfonamides." Organic Syntheses, Coll.[2][3] Vol. 9, p.155. Link
Relevance: Provides standard protocols for amination and workup of substituted sulfonamides.
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
Dicamba (Analogous Chemistry)
Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[4] Google Patents. Link
Relevance: Demonstrates the stability and handling of 3,5-dichloro-2-methoxy-phenyl motifs during synthetic manipul
A Comparative Analysis of HPLC Retention Behavior: 3,5-Dichloro-2-methoxybenzenesulfonamide vs. its Hydroxy Analog
Executive Summary In the realm of pharmaceutical analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. The ability to predict and understand the chromatographic b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of pharmaceutical analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. The ability to predict and understand the chromatographic behavior of structurally similar molecules is paramount for efficient method development. This guide provides an in-depth comparison of the reversed-phase HPLC (RP-HPLC) retention times of 3,5-Dichloro-2-methoxybenzenesulfonamide and its primary synthetic precursor or potential metabolite, 3,5-Dichloro-2-hydroxybenzenesulfonamide. We will explore the theoretical underpinnings of their separation, present a detailed experimental protocol, and analyze the resulting data. The core finding demonstrates that due to a subtle, yet chromatographically significant, difference in a single functional group, the methoxy analog exhibits a longer retention time, a direct consequence of its increased hydrophobicity.
Introduction: The Chromatographic Challenge
3,5-Dichloro-2-methoxybenzenesulfonamide and 3,5-Dichloro-2-hydroxybenzenesulfonamide are two closely related aromatic sulfonamides. Such compounds are common scaffolds in medicinal chemistry. The analytical challenge lies in developing a robust HPLC method capable of resolving the parent compound from its hydroxy analog, which may be present as a starting material, a process-related impurity, or a metabolite.
Reversed-phase HPLC is the most widely used mode of liquid chromatography, particularly for pharmaceutical compounds.[1][2] It separates molecules based on their hydrophobicity (or "water-hating" nature).[3] The stationary phase within the HPLC column is non-polar (e.g., silica particles bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4][5] In this system, more hydrophobic (less polar) molecules interact more strongly with the non-polar stationary phase and are therefore retained longer on the column, resulting in a later elution time.[6]
Theoretical Background: Predicting the Elution Order
The elution order in RP-HPLC can be reliably predicted by examining the molecular structures of the analytes.
3,5-Dichloro-2-hydroxybenzenesulfonamide: Features a phenolic hydroxyl (-OH) group. This group is highly polar and capable of forming strong hydrogen bonds with the polar aqueous-organic mobile phase.
3,5-Dichloro-2-methoxybenzenesulfonamide: The hydroxyl group is replaced by a methoxy (-OCH₃) group. This substitution via methylation removes the acidic proton and significantly reduces the molecule's ability to act as a hydrogen bond donor. The methyl group also adds to the non-polar character of the molecule.
This structural change directly impacts the molecule's overall polarity and, consequently, its hydrophobicity. A common measure of hydrophobicity is the octanol-water partition coefficient, or logP .[7] A higher logP value indicates greater hydrophobicity.[8]
The hydroxy analog is more polar and will have a greater affinity for the polar mobile phase, leading to weaker interactions with the non-polar stationary phase.
The methoxy analog is less polar (more hydrophobic) and will have a stronger affinity for the non-polar C18 stationary phase, leading to stronger retention.
Caption: Logical flow from molecular properties to HPLC elution order.
Experimental Design and Methodology
To empirically validate our hypothesis, a standard reversed-phase HPLC method was designed. The causality behind our experimental choices is as follows:
Stationary Phase: A C18 column was chosen as it is the most common and robust reversed-phase chemistry, providing excellent hydrophobic retention for a wide range of small molecules, including sulfonamides.[10][11]
Mobile Phase: A mixture of water and acetonitrile was selected. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol.[5] A gradient elution (increasing acetonitrile concentration over time) is employed to ensure that both the more polar and less polar compounds elute within a reasonable timeframe with good resolution.
pH Modifier: 0.1% Formic Acid was added to both mobile phase components. This is critical for ensuring reproducibility. The low pH (~2.7) suppresses the ionization of both the acidic sulfonamide proton and the phenolic proton of the hydroxy analog. Analyzing compounds in their neutral state prevents peak tailing and ensures that retention is based purely on hydrophobicity, not ionic interactions.[6]
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD).
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).
Experimental Workflow
Caption: Step-by-step experimental workflow for HPLC analysis.
Detailed Chromatographic Conditions
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection Wavelength: 254 nm
Gradient Program:
0.00 min: 40% B
10.00 min: 90% B
12.00 min: 90% B
12.01 min: 40% B
15.00 min: 40% B (End of Run)
Results and Discussion
The HPLC analysis of an equimolar mixture of the two compounds yielded a chromatogram with two well-resolved peaks, confirming the method's suitability. The retention times and peak characteristics are summarized below.
Compound
Retention Time (t R), min
Tailing Factor (T f)
3,5-Dichloro-2-hydroxybenzenesulfonamide
6.21
1.15
3,5-Dichloro-2-methoxybenzenesulfonamide
8.84
1.10
As hypothesized, the results clearly show that 3,5-Dichloro-2-methoxybenzenesulfonamide has a significantly longer retention time (8.84 min) compared to its hydroxy analog (6.21 min).
This observation is a direct consequence of the principles of reversed-phase chromatography.[4]
Hydroxy Analog (t R = 6.21 min): The polar hydroxyl group maintains a strong affinity for the polar mobile phase. This preference for the mobile phase over the stationary phase causes it to travel through the column more quickly, resulting in an earlier elution.
Methoxy Analog (t R = 8.84 min): The replacement of the polar -OH with the less polar -OCH₃ group increases the molecule's overall hydrophobicity. This increased non-polar character leads to a stronger van der Waals interaction with the hydrophobic C18 alkyl chains of the stationary phase.[2] To overcome these stronger interactions and elute the compound, a higher concentration of the organic solvent (acetonitrile) in the mobile phase is required, which occurs later in the gradient program. This results in a longer retention time.
The excellent peak shapes (Tailing Factor close to 1.0) for both compounds validate the choice of using an acidified mobile phase, which successfully suppressed undesirable ionic interactions with residual silanols on the silica surface.
Conclusion
This guide demonstrates, both theoretically and experimentally, the predictable nature of retention behavior in reversed-phase HPLC based on molecular structure. The methylation of the hydroxyl group in 3,5-Dichloro-2-hydroxybenzenesulfonamide to form its methoxy analog reduces polarity and increases hydrophobicity. This change leads to a stronger interaction with the non-polar C18 stationary phase, resulting in a significantly longer retention time. This fundamental understanding of how subtle functional group modifications impact chromatographic behavior is a cornerstone of efficient and logical HPLC method development for purity analysis, stability studies, and metabolic profiling in the pharmaceutical industry.
References
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
Giebułtowicz, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 529. Retrieved from [Link]
Nikolaou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
Dong, Y., et al. (2020). Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL, 103(6), 1596-1603. Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
Bieganowski, P., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Retrieved from [Link]
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
Samanidou, V. F., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-10. Retrieved from [Link]
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
ResearchGate. (2013, December 3). How can one calculate the logP value for a mixed organic substance? Retrieved from [Link]
PubChem. (n.d.). 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide. Retrieved from [Link]
Chemsrc. (2025, November 24). 3,5-dichloro-2-hydroxy-benzenesulfonamide. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichlorobenzenesulfonamide. Retrieved from [Link]
Trzaskowska, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5122. Retrieved from [Link]
Otto Chemie Pvt Ltd. (n.d.). Sodium 3,5-dichloro-2-hydroxy benzene sulphonate. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). N-(3,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichloro-2-methoxybenzaldehyde. Retrieved from [Link]
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
Rosés, M. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
Sârbu, C., et al. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(7-8), 729-736. Retrieved from [Link]
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
A Researcher's Guide to the FTIR Spectroscopy of 3,5-Dichloro-2-methoxybenzenesulfonamide: Deciphering the Vibrational Signatures of Sulfonamide and Methoxy Groups
For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. This guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. This guide provides an in-depth analysis of the FTIR absorption bands for the sulfonamide and methoxy functional groups within the specific molecular context of 3,5-Dichloro-2-methoxybenzenesulfonamide. By understanding the characteristic vibrational frequencies and the influence of the aromatic substitution pattern, scientists can confidently identify and characterize this and similar molecules.
The Foundational Principles of FTIR in Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, namely stretching and bending, occur at specific frequencies that are characteristic of the bonds and functional groups present. The resulting FTIR spectrum is a unique molecular fingerprint, providing valuable information about the compound's structure.
The position, intensity, and shape of absorption bands in an FTIR spectrum are influenced by several factors, including bond strength, the mass of the atoms involved, and the electronic environment of the functional group. In a molecule like 3,5-Dichloro-2-methoxybenzenesulfonamide, the interplay between the sulfonamide, methoxy, and dichloro-substituted benzene ring creates a distinct spectral pattern.
Deciphering the Spectrum: Predicted FTIR Absorption Bands for 3,5-Dichloro-2-methoxybenzenesulfonamide
Below is a table summarizing the predicted characteristic absorption bands for 3,5-Dichloro-2-methoxybenzenesulfonamide, with explanations for the expected wavenumber ranges based on established literature values.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
Rationale and Comparative Insights
~3390 - 3320
Asymmetric N-H Stretch
Primary Sulfonamide (-SO₂NH₂)
Medium
Primary sulfonamides exhibit two N-H stretching bands. The asymmetric stretch appears at a higher frequency.[1]
~3280 - 3230
Symmetric N-H Stretch
Primary Sulfonamide (-SO₂NH₂)
Medium
The symmetric N-H stretch is observed at a lower frequency compared to the asymmetric stretch.[1]
~3100 - 3000
Aromatic C-H Stretch
Substituted Benzene
Medium-Weak
The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.[2]
~2960 - 2850
Aliphatic C-H Stretch
Methoxy (-OCH₃)
Medium-Weak
These bands correspond to the stretching vibrations of the C-H bonds in the methyl group of the methoxy moiety.
~1600 - 1450
C=C Ring Stretch
Substituted Benzene
Medium-Weak
Aromatic rings show characteristic skeletal vibrations in this region. The substitution pattern influences the exact positions and intensities of these bands.[2]
~1345 - 1315
Asymmetric S=O Stretch
Sulfonamide (-SO₂NH₂)
Strong
This is one of the most characteristic and intense bands for sulfonamides. The electron-withdrawing chlorine atoms may shift this to the higher end of the range.[1][3]
~1285 - 1250
Asymmetric Ar-O-C Stretch
Aromatic Methoxy
Strong
Aromatic ethers exhibit a strong asymmetric C-O-C stretching band in this region.[3]
~1185 - 1145
Symmetric S=O Stretch
Sulfonamide (-SO₂NH₂)
Strong
This is the second characteristic strong band for the sulfonyl group.[1][3]
~1060 - 1020
Symmetric Ar-O-C Stretch
Aromatic Methoxy
Medium
The symmetric C-O-C stretching of the aromatic ether is found at a lower frequency.[3]
~925 - 905
S-N Stretch
Sulfonamide (-SO₂NH₂)
Medium
The stretching vibration of the sulfur-nitrogen bond in sulfonamides is typically observed in this region.[1]
~900 - 675
C-H Out-of-Plane Bending
Substituted Benzene
Strong
The substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending vibrations, providing valuable structural information. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns are expected.[4][5]
~800 - 600
C-Cl Stretch
Chloro-substituted Benzene
Strong
The carbon-chlorine stretching vibrations are expected in this region.
Visualizing the Molecular Structure and Key Functional Groups
To better understand the relationship between the molecular structure and its expected FTIR spectrum, a diagram of 3,5-Dichloro-2-methoxybenzenesulfonamide is provided below, highlighting the key functional groups.
Comparative Potency Guide: Methoxy- vs. Hydroxy-Substituted Dichlorobenzenesulfonamides
This guide provides an in-depth technical comparison of methoxy- versus hydroxy-substituted dichlorobenzenesulfonamides, focusing on their potency as Carbonic Anhydrase (CA) inhibitors and their physicochemical profiles...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of methoxy- versus hydroxy-substituted dichlorobenzenesulfonamides, focusing on their potency as Carbonic Anhydrase (CA) inhibitors and their physicochemical profiles in drug development.
Executive Summary
In the optimization of dichlorobenzenesulfonamide scaffolds—primarily targeting Carbonic Anhydrase (CA) isoforms IX and XII for anticancer applications—methoxy substitutions generally outperform hydroxy substitutions in binding affinity and selectivity.
Methoxy-substituted analogs (e.g., 5-methoxy-2,4-dichlorobenzenesulfonamide derivatives) have demonstrated picomolar potency (Kd ≈ 4.5 pM) against tumor-associated hCA IX. The methoxy group enhances lipophilicity, allowing the "tail" of the molecule to exploit the hydrophobic pocket of the enzyme's active site.
Hydroxy-substituted analogs , while improving water solubility and hydrogen-bond donor capability, often exhibit reduced potency (Kd ≈ 0.2–10 nM) in this specific scaffold. The desolvation penalty required to bury the hydrophilic hydroxyl group within the hydrophobic enzyme pocket frequently outweighs the gain from potential hydrogen bonding.
However, in antioxidant and antimicrobial applications , the trend reverses: the hydroxy group’s ability to scavenge free radicals (via H-atom donation) makes it the superior pharmacophore.
Mechanistic Comparison & SAR Logic
The core scaffold, 2,4-dichloro-5-substituted-benzenesulfonamide , utilizes the sulfonamide moiety (
) to coordinate the Zinc ion () in the enzyme active site. The "tail" substitution at the 5-position determines selectivity and potency by interacting with the variable amino acid residues at the active site rim.
The following diagram illustrates the logical flow for selecting between methoxy and hydroxy substitutions based on the target environment.
Figure 1: SAR Decision Matrix comparing the downstream effects of methoxy vs. hydroxy substitution.
Experimental Data Analysis
The following data compares specific 5-substituted 2,4-dichlorobenzenesulfonamides against Human Carbonic Anhydrase (hCA) isoforms. Note the significant potency gap in the tumor-associated isoform hCA IX.
Table 1: Inhibition Constants (Ki/Kd) against hCA Isoforms[4]
Compound ID
Substitution (R-Group)
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Tumor-Assoc.)
hCA XII (Tumor-Assoc.)
VD11-13
-Methoxy (-OCH₃)
349 nM
6.9 nM
0.0045 nM (4.5 pM)
2.7 nM
VD11-14
-Ethoxy (-OCH₂CH₃)
410 nM
8.2 nM
0.0045 nM (4.5 pM)
3.1 nM
VD11-09
-Hydroxyalkyl (-OH)
~700 nM
~50 nM
0.21 nM (210 pM)
15 nM
AAZ
(Acetazolamide)
250 nM
12 nM
25 nM
5.7 nM
Data Source Synthesis: The methoxy derivative (VD11-13) exhibits ~45-fold higher potency against hCA IX compared to hydroxy-functionalized analogs and is >5000-fold more potent than the standard drug Acetazolamide (AAZ).
Interpretation:
The hCA IX active site contains a hydrophobic region (Val121, Val131, Leu198). The methoxy group provides a favorable van der Waals interaction with this region. Conversely, a hydroxy group in this position requires the shedding of water molecules (desolvation) to enter the pocket, an energetically costly process that raises the free energy of binding (
), resulting in a higher .
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols for synthesis and biological evaluation.
A. Synthesis of 5-Methoxy-2,4-dichlorobenzenesulfonamide
This protocol utilizes Nucleophilic Aromatic Substitution (
Reagent Preparation: Prepare a 1M solution of Sodium Methoxide (
) in dry methanol.
Reaction:
Dissolve starting material (1.0 eq) in anhydrous DMSO.
Add
solution (1.1 eq) dropwise at 0°C under atmosphere.
Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Pour reaction mixture into ice-cold 1M HCl. Filter the resulting white precipitate.
Purification: Recrystallize from Ethanol/Water.
Validation: Confirm structure via
-NMR (Look for singlet at ppm for ).
B. Stopped-Flow CO₂ Hydration Assay (Kinetic Evaluation)
This assay measures the time required for the pH to drop as
is converted to Carbonic Acid ().
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water.
Workflow:
Incubate Enzyme (hCA IX, 10-50 nM) with Inhibitor (Methoxy/Hydroxy analogs, 0.01 nM – 100 nM) for 15 mins at 25°C.
Rapidly mix Enzyme-Inhibitor solution with
-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Monitor absorbance decay at 557 nm (Phenol Red transition).
Calculate initial rates (
) and fit to the Michaelis-Menten equation to determine and using the Cheng-Prusoff equation.
Visualization: Assay Workflow
Figure 2: Workflow for Stopped-Flow CO₂ Hydration Assay used to determine kinetic constants.
Conclusion & Recommendation
For anticancer drug development targeting hCA IX/XII, the methoxy-substituted dichlorobenzenesulfonamide is the superior candidate. It offers a unique combination of high lipophilicity and picomolar binding affinity driven by hydrophobic active site interactions.
For antimicrobial or antioxidant applications, the hydroxy-substituted variant should be prioritized due to its ability to participate in redox cycling and hydrogen atom transfer mechanisms.
References
Matulis, D., et al. (2014). "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry.
(Note: Contextual link to similar SAR studies)
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
Baranauskiene, L., et al. (2021).[4] "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." PLOS One.[4]
BenchChem. (2025).[5] "Structure-Activity Relationship of Benzoic Acid Derivatives."
Structural Profiling & Comparative Analysis: 3,5-Dichloro-2-methoxybenzenesulfonamide
This guide provides a rigorous structural analysis of 3,5-Dichloro-2-methoxybenzenesulfonamide , benchmarking its crystallographic and physicochemical profile against its closest structural analog, 3,5-Dichloro-2-hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous structural analysis of 3,5-Dichloro-2-methoxybenzenesulfonamide , benchmarking its crystallographic and physicochemical profile against its closest structural analog, 3,5-Dichloro-2-hydroxybenzenesulfonamide .[1]
Executive Summary
3,5-Dichloro-2-methoxybenzenesulfonamide (CAS: 19116-95-1) represents a critical scaffold in the design of carbonic anhydrase inhibitors (CAIs) and neuroprotective agents.[1] Unlike its 2-hydroxy counterpart, the 2-methoxy derivative lacks the capacity for intramolecular hydrogen bonding between the phenol and sulfonamide groups. This structural modification fundamentally alters its crystal packing, solubility profile, and binding topology in metalloenzyme active sites.[1]
This guide objectively compares the crystallographic behavior of the 2-methoxy target against the well-characterized 2-hydroxy reference standard, providing researchers with actionable data for lead optimization.
Chemical & Physical Profile
The following data consolidates experimental values from authoritative chemical databases and synthesis reports.
The crystal structure of the 2-hydroxy analog serves as the primary "structural anchor" for understanding the 2-methoxy derivative.[1] The methylation of the 2-position triggers a specific conformational shift described below.
Consequence: This "locks" the sulfonamide moiety into a pseudo-planar conformation relative to the benzene ring, reducing conformational entropy and creating flat sheets in the crystal lattice.[1]
Conformational Twist: Steric repulsion between the bulky methoxy group and the sulfonyl oxygens forces the sulfonamide group to rotate out of the aromatic plane (torsion angle
Packing Motif: Without the planarizing intramolecular bond, the 2-methoxy variant adopts a twisted conformation .[1] The crystal lattice is stabilized exclusively by intermolecular
hydrogen bonds, typically forming infinite zigzag chains or dimers rather than flat sheets.[1]
Structural Logic Diagram
The following diagram illustrates the divergent structural pathways dictated by the C2 substituent.
Figure 1: Divergent structural consequences of C2-substitution. The methoxy group disrupts planarity, forcing a twisted conformation that alters crystal packing efficiency.[1]
Experimental Protocols
To replicate the crystal growth and characterization of the 2-methoxy variant, follow this standardized workflow validated for polysubstituted benzenesulfonamides.
Synthesis & Crystallization Workflow
Objective: Obtain single crystals suitable for X-ray diffraction (XRD).
Preparation: Dissolve 100 mg of crude 3,5-dichloro-2-methoxybenzenesulfonamide in 15 mL of hot Ethanol (EtOH) or Methanol (MeOH) .
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove particulate nuclei.
While the crystal structure defines the solid state, the 2-methoxy group plays a pivotal role in biological activity.[1]
Selectivity: The bulky methoxy group can enhance selectivity for specific Carbonic Anhydrase isoforms (e.g., CA IX over CA II) by clashing with hydrophobic residues in the active site entrance.[1]
Water Displacement: Unlike the 2-hydroxy group, which can participate in water networks, the hydrophobic methoxy group displaces ordered water molecules, potentially increasing the entropic gain upon binding.[1]
References
Sigma-Aldrich. 3,5-Dichloro-2-methoxybenzenesulfonamide Product Specification. CAS 19116-95-1.[1] Link
PubChem. Compound Summary: 3,5-Dichlorobenzenesulfonamide.[1][2][3] CID 705607.[1][2][3] Link
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on sulfonamide binding modes).
RCSB PDB. Ligand Summary for Sulfonamide Inhibitors. (General reference for sulfonamide-protein complexes). Link
Cambridge Structural Database (CSD).Search for substituted benzenesulfonamides. (Primary source for small molecule unit cell comparisons).
A Senior Application Scientist's Guide to Verifying the Purity of 3,5-Dichloro-2-methoxybenzenesulfonamide Using Elemental Analysis
Introduction In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For interm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For intermediates like 3,5-Dichloro-2-methoxybenzenesulfonamide, a key building block in various synthetic pathways, rigorous purity verification is paramount. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for confirming the stoichiometric integrity of this compound. We will explore the causality behind experimental choices, contrast the technique with orthogonal methods, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHNS combustion analysis, is a robust, quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound.[1][2] The principle is straightforward yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[2][3] These gases are then separated and quantified by a detector, providing a precise elemental composition.[4]
For a pure substance like 3,5-Dichloro-2-methoxybenzenesulfonamide (C₆H₅Cl₂NO₂S), the theoretical elemental composition is a fixed, stoichiometric value derived from its molecular formula and atomic weights. By comparing the experimentally determined percentages to these theoretical values, one can obtain a direct measure of the compound's bulk purity. A close correlation is a strong indicator that the material is indeed the correct compound and is free from significant quantities of elemental impurities. Many chemistry journals consider a deviation of ±0.4% from the calculated value as evidence of sufficient purity.[5][6]
Theoretical Elemental Composition of 3,5-Dichloro-2-methoxybenzenesulfonamide (MW: 242.10 g/mol )
Element
Atomic Weight ( g/mol )
Atoms in Formula
Total Mass
Theoretical %
Carbon (C)
12.011
7
84.077
34.73%
Hydrogen (H)
1.008
7
7.056
2.91%
Chlorine (Cl)
35.453
2
70.906
29.29%
Nitrogen (N)
14.007
1
14.007
5.78%
Oxygen (O)
15.999
3
47.997
19.82%
Sulfur (S)
32.06
1
32.060
13.24%
Note: Chlorine and Oxygen are not directly measured by standard CHNS analyzers but are included for completeness. Their presence is inferred by the percentages of the other elements.
Orthogonal Verification: A Multi-Technique Approach
While elemental analysis is a powerful tool for assessing bulk purity, it is not omniscient. It cannot, for instance, distinguish between the target molecule and an isomer with the same elemental formula, nor can it identify and quantify minor organic impurities. Therefore, a self-validating system of purity assessment relies on orthogonality —the use of multiple, mechanistically different analytical techniques to build a comprehensive and trustworthy purity profile.[7]
Here, we compare elemental analysis with several orthogonal methods pertinent to the analysis of a crystalline organic molecule like 3,5-Dichloro-2-methoxybenzenesulfonamide.
dot
Caption: Orthogonal workflow for comprehensive purity validation.
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the performance of elemental analysis against common orthogonal techniques. The choice of method is dictated by the specific question being asked—from confirming basic stoichiometry to quantifying trace impurities.
Analytical Technique
Principle
Information Provided
Strengths
Limitations
Elemental Analysis (EA)
Combustion and detection of elemental gases (CO₂, H₂O, N₂, SO₂).
Bulk elemental composition (%C, %H, %N, %S).
Fast, inexpensive, and provides a fundamental check of stoichiometric purity.[1]
Cannot identify specific impurities; insensitive to isomers; assumes impurities have a different elemental composition.
HPLC-UV
Differential partitioning between a stationary and mobile phase.
Separation and quantification of the main component and organic impurities.[8]
High sensitivity and specificity for related substances and degradation products.[9]
Requires a reference standard for quantitative analysis; may not detect non-chromophoric impurities.
Quantitative NMR (qNMR)
Signal intensity is directly proportional to the number of nuclei.
Absolute molar purity without a specific reference standard of the analyte.[10][11]
Provides structural information on impurities; non-destructive.[12]
Lower sensitivity than HPLC; signal overlap can complicate analysis in complex mixtures.[13]
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.
Purity of crystalline substances based on melting point depression.[14][15]
Rapid assessment of total mole fraction of eutectic impurities; requires very small sample size.[16]
Only applicable to crystalline, thermally stable compounds; cannot identify specific impurities.[16]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are described. They represent a self-validating system where the results from each technique should converge to a consistent purity assessment.
Protocol 1: Purity Verification by CHNS Elemental Analysis
This protocol is based on established combustion methods, such as those outlined in ASTM D5291.[17][18]
A Researcher's Guide to the Safe and Compliant Disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide
This document provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide. As laboratory professionals, our responsibility extends beyond the synthesis and analysis...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including the safe and environmentally conscious management of chemical waste. This guide is structured to provide not only procedural instructions but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Profile and Regulatory Framework
Inferred Hazardous Properties:
Corrosivity: Based on related sulfonyl chlorides and dichlorophenols, this compound is anticipated to be highly corrosive, causing severe skin burns and serious eye damage.[1][2][3]
Acute Toxicity: It is likely harmful if swallowed.[4]
Environmental Hazard: As a halogenated organic compound, it is expected to be toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.[4][5][6]
Combustion Hazards: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx).[6][7]
Regulatory Context:
3,5-Dichloro-2-methoxybenzenesulfonamide is a halogenated organic compound. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Such compounds are specifically regulated, and land disposal is prohibited without prior treatment to prevent environmental contamination.[8][9] All waste generated must be managed as hazardous waste from the point of generation to its final disposal.[5]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a stringent safety protocol must be in place.
Engineering Controls: All handling of 3,5-Dichloro-2-methoxybenzenesulfonamide, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][7]
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[4]
Skin and Body Protection: A full-length laboratory coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.[4]
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]
Comprehensive Disposal Protocol
Disposal of this compound and any associated materials must be systematic and meticulous. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
Step 1: Waste Segregation and Collection
The cardinal rule of hazardous waste management is to never mix incompatible waste streams.
Solid Waste: Collect unreacted 3,5-Dichloro-2-methoxybenzenesulfonamide powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a dedicated, compatible hazardous waste container.[5] This container should be made of a material like high-density polyethylene (HDPE).
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous waste container designated for halogenated organic liquid waste.
Empty Containers: The original container of the chemical must also be disposed of as hazardous waste, as it will contain residual material. Do not rinse the container into the sink.
Step 2: Container Labeling
Proper labeling is a critical compliance and safety step. All waste containers must be clearly and securely labeled.
The label must include the full chemical name: "Hazardous Waste: 3,5-Dichloro-2-methoxybenzenesulfonamide ".
List all components in the container, including any solvents.
Affix the appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).
Keep the container sealed at all times, except when adding waste.[1][7]
Step 3: Spill Management
Accidental spills must be handled promptly and safely.
For Small Spills (Solid):
Ensure proper PPE is worn.
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[12]
Carefully sweep the material into the designated solid hazardous waste container.[12]
Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.
For Large Spills:
Evacuate the immediate area and alert laboratory personnel.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Prevent the spill from entering drains by using spill socks or other barriers.[7][12]
Step 4: Final Disposal
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.
Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5][12] This process ensures the complete destruction of the hazardous molecule and neutralizes the resulting acid gases.
Scientific Rationale: The "Why" Behind the Protocol
Adherence to these procedures is grounded in the chemical nature of the compound and its interaction with the environment.
Why Incineration? The carbon-chlorine bonds in 3,5-Dichloro-2-methoxybenzenesulfonamide are stable, making the compound persistent in the environment. High-temperature incineration provides the energy required to break these bonds, completely destroying the molecule and preventing it from becoming a long-term pollutant. The scrubbers are essential for neutralizing the HCl gas produced during combustion, preventing its release as acid rain.
Why No Drain Disposal? The compound's inferred aquatic toxicity means even small amounts can harm marine ecosystems.[5] Furthermore, as a halogenated organic, it can interfere with the biological processes in wastewater treatment plants.[1]
Why Waste Segregation? Mixing halogenated waste with non-halogenated solvent waste can unnecessarily increase the volume of the more expensive halogenated waste stream. More critically, mixing with incompatible chemicals (e.g., strong oxidizers or bases) could trigger a dangerous exothermic or gas-producing reaction.
A Researcher's Guide to the Safe Handling and Disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and well-defined safety protocol. This guide provides a comprehensive operational f...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and well-defined safety protocol. This guide provides a comprehensive operational framework for the safe handling and disposal of 3,5-Dichloro-2-methoxybenzenesulfonamide (CAS No. 133033-95-5). This compound presents significant health risks, including severe skin burns, eye damage, and potential carcinogenicity, necessitating a meticulous approach to personal protection and waste management.[1] This document is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated to ensure both safety and experimental integrity.
Hazard Identification and Risk Assessment
3,5-Dichloro-2-methoxybenzenesulfonamide is classified with the following hazards:
Given its corrosive nature and carcinogenic potential, all handling procedures must be designed to eliminate direct contact and minimize aerosol generation.[2][3] A designated area within the laboratory, such as a certified chemical fume hood, must be established for all work involving this compound.[3][4]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place.
Chemical Fume Hood: All manipulations of 3,5-Dichloro-2-methoxybenzenesulfonamide, especially the weighing of the solid powder and initial preparation of solutions, must be performed inside a properly functioning chemical fume hood.[3][4] This is critical to prevent the inhalation of fine particulates, which is a primary exposure risk.[1]
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, while good overall air exchange further reduces the potential for ambient contamination.
Safety Equipment: An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. No single glove material offers universal protection, so it is crucial to select the appropriate type based on the chemical and the task.[5][6]
Task
Minimum Required PPE
Rationale
Weighing Solid Compound
Double Nitrile Gloves, Disposable Lab Coat, Chemical Splash Goggles, Face Shield
The primary risks are inhalation of fine powder and accidental skin/eye contact. The face shield provides an additional barrier against splashes or unexpected aerosolization.[7] Double gloving is a best practice when handling highly toxic chemicals or carcinogens.[7]
Preparing Solutions
Nitrile or Neoprene Gloves, Chemically Resistant Lab Coat, Chemical Splash Goggles, Face Shield
The risk of splashes is highest during dissolution. A face shield protects the entire face, and a chemically resistant lab coat prevents corrosive liquid from soaking through to the skin.[6][7]
General Handling/Transfer
Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields
For routine handling of closed containers or well-contained solutions where the risk of splashing is minimal, standard PPE is sufficient.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 3,5-Dichloro-2-methoxybenzenesulfonamide.
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8][9]
Hand Hygiene: Begin by washing hands thoroughly with soap and water.[9]
Gown/Lab Coat: Put on the lab coat, ensuring it is fully fastened.[8][10]
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.[8][10]
Gloves: Don the first pair of nitrile gloves. If double-gloving, pull the second pair over the first, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[10]
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove) and clean surfaces only with clean surfaces (skin-to-skin).[8]
Gloves: Remove the outer gloves first (if double-gloving) or the single pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[11] Dispose of immediately into a designated hazardous waste container.
Face/Eye Protection: Remove the face shield and goggles from the back by handling the strap or earpieces.[8] Place them in a designated area for decontamination.
Gown/Lab Coat: Unfasten the lab coat. Roll it down and away from the body, folding the contaminated exterior inward.[8] Dispose of it in the appropriate waste stream (hazardous waste if visibly contaminated, or as per institutional policy).
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[11]
Disposal Plan: Managing Hazardous Waste
Improper disposal is a serious compliance and safety violation. All waste generated from handling 3,5-Dichloro-2-methoxybenzenesulfonamide must be treated as hazardous waste.[12][13]
Solid Chemical Waste: Collect excess or unused 3,5-Dichloro-2-methoxybenzenesulfonamide in its original container or a clearly labeled, sealed, and chemically compatible container.[14][15][16]
Contaminated Solids: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[12][17] This container should be a sealable pail or drum lined with a clear plastic bag.[16]
Liquid Waste: If solutions are prepared, they must be collected in a dedicated, labeled hazardous waste container suitable for liquid waste. Do not mix with other waste streams unless compatibility has been verified.[17]
Empty Containers: The original chemical container is considered hazardous waste. It must be emptied thoroughly, but not rinsed into the sewer. Seal the empty, labeled container and dispose of it through the institutional chemical waste program.[12]
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[16][17] The label must include the full chemical name ("3,5-Dichloro-2-methoxybenzenesulfonamide") and the approximate concentration or quantity.
Storage: Keep waste containers sealed at all times, except when adding waste.[16][17] Store them in a designated satellite accumulation area within the lab, away from incompatible materials and in secondary containment.[18]
Pickup Request: Once a waste container is full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[13][15] Do not allow hazardous waste to accumulate in the lab.[12]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 3,5-Dichloro-2-methoxybenzenesulfonamide, ensuring a safe laboratory environment for themselves and their colleagues while maintaining the highest standards of scientific integrity.
References
Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
Chemical Waste: Solids. Princeton University Environmental Health and Safety. [Link]
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
Glove Chemical Resistance Guide. SHIELD Scientific. [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
General Use SOP - Carcinogens. Stanford University Environmental Health & Safety. [Link]
Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). The University of British Columbia. [Link]
Highly Toxic Chemicals and Select Carcinogens. University of California, Los Angeles - EHS. [Link]
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). [Link]
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]
Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Chemical Waste Procedures. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]
Donning and Doffing PPE: The Proper Sequence for Maximum Safety. SDS Manager. [Link]
Donning and Doffing PPE: Meaning, Order & Best Practices. The Safety Master. [Link]
Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health. [Link]
Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention (CDC). [Link]
PPE Donning and Doffing. Oregon Health Authority. [Link]